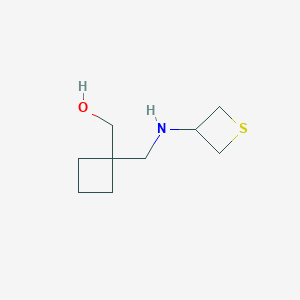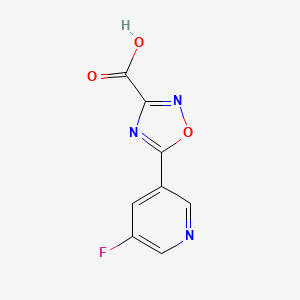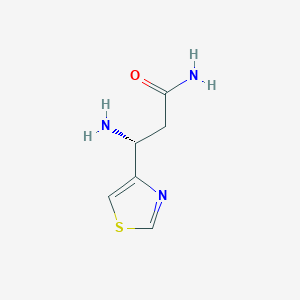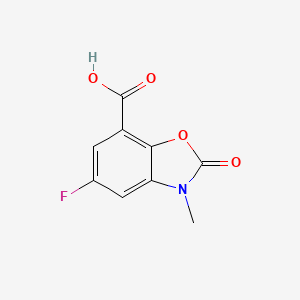![molecular formula C9H13F2N3 B13325325 1-[(3,3-Difluorocyclobutyl)methyl]-4-methyl-1H-pyrazol-3-amine](/img/structure/B13325325.png)
1-[(3,3-Difluorocyclobutyl)methyl]-4-methyl-1H-pyrazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(3,3-Difluorocyclobutyl)methyl]-4-methyl-1H-pyrazol-3-amine is a synthetic organic compound characterized by the presence of a difluorocyclobutyl group attached to a pyrazole ring
Vorbereitungsmethoden
The synthesis of 1-[(3,3-Difluorocyclobutyl)methyl]-4-methyl-1H-pyrazol-3-amine typically involves multiple steps, starting with the preparation of the difluorocyclobutyl precursor. The synthetic route may include the following steps:
Formation of Difluorocyclobutyl Intermediate: The difluorocyclobutyl group can be synthesized through a series of reactions involving fluorination and cyclization of appropriate starting materials.
Attachment to Pyrazole Ring: The difluorocyclobutyl intermediate is then reacted with a pyrazole derivative under specific conditions to form the desired compound. This step may involve the use of reagents such as bases or catalysts to facilitate the reaction.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Analyse Chemischer Reaktionen
1-[(3,3-Difluorocyclobutyl)methyl]-4-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups on the pyrazole ring or the difluorocyclobutyl group are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-[(3,3-Difluorocyclobutyl)methyl]-4-methyl-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and pharmaceuticals.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.
Industry: The compound may be used in the development of new industrial chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-[(3,3-Difluorocyclobutyl)methyl]-4-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorocyclobutyl group and the pyrazole ring contribute to the compound’s binding affinity and specificity. The pathways involved in its mechanism of action depend on the particular biological or chemical context in which it is used.
Vergleich Mit ähnlichen Verbindungen
1-[(3,3-Difluorocyclobutyl)methyl]-4-methyl-1H-pyrazol-3-amine can be compared with other similar compounds, such as:
1-[(3,3-Difluorocyclobutyl)methyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: This compound has a similar difluorocyclobutyl group but differs in the substituents on the pyrazole ring.
(3,3-Difluorocyclobutyl)-N-MethylMethanaMine hydrochloride: This compound shares the difluorocyclobutyl group but has different functional groups attached.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C9H13F2N3 |
|---|---|
Molekulargewicht |
201.22 g/mol |
IUPAC-Name |
1-[(3,3-difluorocyclobutyl)methyl]-4-methylpyrazol-3-amine |
InChI |
InChI=1S/C9H13F2N3/c1-6-4-14(13-8(6)12)5-7-2-9(10,11)3-7/h4,7H,2-3,5H2,1H3,(H2,12,13) |
InChI-Schlüssel |
UUQLYKOQNMTTGC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN(N=C1N)CC2CC(C2)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


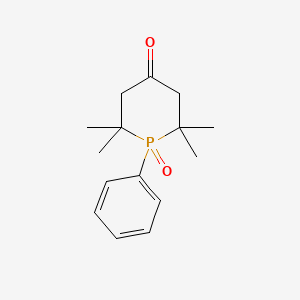
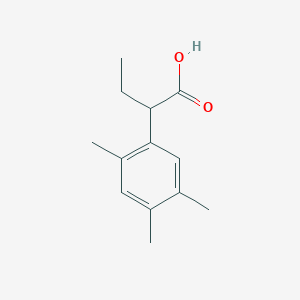
![7-Methyl-3-oxa-1,7-diazaspiro[4.4]non-1-en-2-amine](/img/structure/B13325259.png)
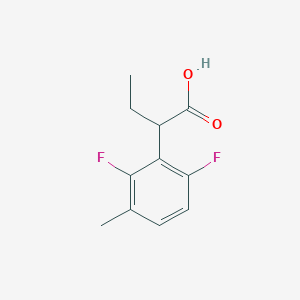
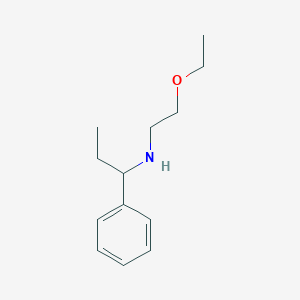
![6-(4-Bromophenyl)-8-oxo-5,7-diazaspiro[3.4]oct-5-ene-2-carboxylic acid](/img/structure/B13325283.png)
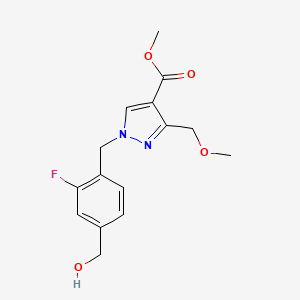
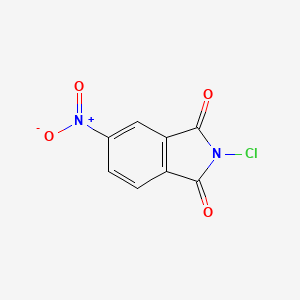
![Ethyl 6-(hydroxymethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b][1,3]oxazepine-2-carboxylate](/img/structure/B13325306.png)
